Difenacoum

Pest Management Resistance Management Field Efficacy

Rodent populations resistant to first-generation anticoagulants demand high-potency alternatives with manageable environmental persistence. Difenacoum addresses this gap as a second-generation 4-hydroxycoumarin rodenticide. • 85.7% complete control rate against warfarin-resistant Rattus norvegicus at 0.005% bait concentration. • 2.6-fold shorter liver half-life (118-120 days) vs brodifacoum (307 days), reducing secondary poisoning risk to predatory birds and scavengers. • Trans-isomer-enriched formulations retain full anticoagulant efficacy with a 5-fold shorter tissue half-life than the cis-isomer, supporting environmental stewardship programs. Supplied as ≥98% pure analytical standard with full Certificate of Analysis. Suitable for resistance management, environmental monitoring, and method validation.

Molecular Formula C31H24O3
Molecular Weight 444.5 g/mol
CAS No. 56073-07-5
Cat. No. B607115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifenacoum
CAS56073-07-5
SynonymsDifenacoum;  WBA 8107;  WBA-8107;  WBA8107; 
Molecular FormulaC31H24O3
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)C6=CC=CC=C6
InChIInChI=1S/C31H24O3/c32-30-26-12-6-7-13-28(26)34-31(33)29(30)27-19-24(18-23-10-4-5-11-25(23)27)22-16-14-21(15-17-22)20-8-2-1-3-9-20/h1-17,24,27,32H,18-19H2
InChIKeyFVQITOLOYMWVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water at 20 °C, 84 mg/L (pH 9.3);  2.5 mg/L (pH 7.3);  0.031 mg/L (pH 5.2)
In water at 20 °C, 0.0025 mg/L at pH 4.0;  0.483 mg/L at pH 6.5;  3.72 mg/L at pH 8.9
Slightly soluble in alcohols;  soluble in acetone, chloroform, and other chlorinated solvents.
Moderately soluble in acetone and ethanol;  practically insoluble in petroleum ether
In acetone, chloroform >50;  ethyl acetate 2, benzene 0.6 (all in g/L at 25 °C)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Difenacoum Anticoagulant Rodenticide Overview


Difenacoum (CAS 56073-07-5) is a second-generation anticoagulant rodenticide (SGAR) belonging to the 4-hydroxycoumarin class of vitamin K antagonists [1]. As a 'superwarfarin', it is characterized by its high potency, which enables a single-dose lethal effect, and its prolonged biological half-life due to high lipid solubility and enterohepatic circulation [2]. It is primarily used in bait formulations to control rodent populations, including strains resistant to first-generation anticoagulants [3].

Second-generation anticoagulant rodenticide (SGAR)
Reported single-dose efficacy against resistant rodent strains
High lipid solubility; prolonged tissue half-life reported

Difenacoum: Why In-Class Substitution Fails


Within the class of second-generation anticoagulant rodenticides (SGARs), compounds like difenacoum, brodifacoum, and bromadiolone cannot be considered interchangeable despite their shared mechanism of action. Substitution fails due to significant, quantifiable differences in their efficacy against specific resistant rodent genotypes, their markedly different tissue persistence and secondary poisoning risks to wildlife, and their distinct stereochemical profiles, which directly impact both performance and environmental safety [1]. Selecting the correct compound requires precise matching of these differential characteristics to the specific application context.

  • Resistance profile mismatch

    Efficacy against specific resistant genotypes may differ; direct substitution not supported.

  • Tissue persistence divergence

    Markedly different liver half-lives among SGARs alter secondary poisoning risk windows.

  • Stereochemical composition variance

    Isomer ratios impact ecotoxicological persistence; racemic mixtures may not perform equivalently.

Difenacoum: Scientific Selection Evidence


Field Efficacy vs. Warfarin-Resistant Rats

In direct field trials against warfarin-resistant Rattus norvegicus infestations, difenacoum bait at a concentration of 0.005% achieved complete control in 12 out of 14 treatments (85.7% success rate) [1]. All six treatments using a 0.01% concentration were completely effective [1]. This demonstrates a proven, quantifiable efficacy against a key target that first-generation anticoagulants cannot control, establishing a clear performance benchmark.

Field efficacy
Head-to-head
85.7% (0.005%) / 100% (0.01%) control vs. warfarin (ineffective)
Supports procurement for warfarin-resistant infestations.
Field trial context; baiting period up to 30 days.
Pest Management Resistance Management Field Efficacy

Liver Half-Life and Secondary Poisoning Risk

Cross-study pharmacokinetic analysis reveals a substantial difference in liver persistence. The elimination half-life of difenacoum in mouse liver is reported as 118-120 days [1]. In contrast, the half-life for brodifacoum in the same species and tissue is 307.4 days [2]. This indicates that brodifacoum is approximately 2.6 times more persistent in the liver than difenacoum, which is a critical factor in assessing the duration of secondary poisoning risk to predators.

Liver half-life
Reported
Difenacoum 118–120 d vs. Brodifacoum 307.4 d
Shorter persistence may reduce non-target exposure window.
Cross-study mouse liver data; ~2.6× difference.
Environmental Toxicology Risk Assessment Pharmacokinetics

Stereochemistry and Eco-Toxicological Persistence

Commercial difenacoum is a mixture of cis- (57%) and trans- (43%) isomers [1]. A direct study of the purified isomers shows that the tissue persistence of trans-difenacoum is 5-fold shorter than that of cis-difenacoum, while both isomers exhibit similar efficacy in inhibiting vitamin K epoxide reductase [1]. This internal stereochemical difference presents a unique opportunity: by enriching the trans-isomer content, the same lethal effect can be achieved with a drastically reduced risk of secondary poisoning [1].

Isomer persistence
Head-to-head
Trans-isomer half-life 5× shorter than cis-isomer
Enrichment may lower eco-toxicological persistence.
Similar anticoagulant efficacy for both isomers.
Green Chemistry Stereochemistry Wildlife Toxicology

Soil Persistence and Environmental Fate

The environmental fate profile of difenacoum is characterized by significant soil persistence. The average soil degradation half-life (DT50) is reported as 290 days, with a range of 146-439 days [1]. This high persistence, coupled with very low water solubility and strong soil binding, means difenacoum is unlikely to leach into groundwater [1]. Understanding this half-life is crucial for site-specific risk assessments and comparing long-term environmental loads against other in-class options.

Soil DT50
Class-level
290 d (range 146–439 d)
Significant soil persistence; informs environmental monitoring.
Aerobic lab conditions; direct SGAR comparison unavailable.
Environmental Fate Soil Science Persistence

Difenacoum Application Scenarios


Warfarin-Resistant Rodent Control

Procure difenacoum bait formulations (0.005% active ingredient) for field use against Rattus norvegicus populations where resistance to first-generation anticoagulants like warfarin has been confirmed. Evidence from field trials shows an 85.7% complete control rate at this concentration [1], making it a reliable alternative where other compounds are ineffective. This scenario leverages the direct comparative data from Section 3.

Ecologically Sensitive Areas

In areas where secondary poisoning of non-target predatory birds and mammals is a significant concern, the procurement of difenacoum may be prioritized over the more persistent brodifacoum. The 2.6-fold shorter liver half-life of difenacoum (118-120 days vs. 307.4 days) [1][2] translates to a shorter window of potential exposure for scavengers, offering a quantifiable risk mitigation strategy.

IPM with Eco-Toxicological Monitoring

For programs requiring the highest standards of environmental stewardship, procure difenacoum formulations enriched in the trans-isomer. This selection is based on evidence that the trans-isomer has a 5-fold shorter tissue half-life than the cis-isomer while retaining full anticoagulant efficacy [3]. This approach directly addresses the goal of reducing secondary poisoning of wildlife, as established by the stereochemical differentiation evidence.

Long-Term Baiting on Non-Porous Surfaces

In industrial or agricultural settings where baits are placed on concrete, packed earth, or other non-crop areas, the known soil persistence of difenacoum (DT50 = 290 days) [4] is a key parameter for designing a long-term baiting strategy and for environmental monitoring protocols. Procurement decisions should be informed by this half-life data to ensure compliance with site-specific environmental management plans.

Application
Selection Property
Validation Focus
Warfarin-resistant rodent control
Reported efficacy against resistant strains
Field trial control rate verification
Ecologically sensitive areas
Shorter tissue persistence profile
Non-target exposure risk assessment
Eco-toxicological risk reduction
Trans-isomer enriched formulation support
Stereochemical persistence verification
Long-term baiting site assessment
Reported soil persistence profile
Environmental monitoring protocol design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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